Valeryl-L-carnitineChloride

Acylcarnitine isomer separation LC-MS/MS second-tier newborn screening Isobaric interference resolution

Straight-chain C5:0 acylcarnitine hydrochloride salt, chromatographically resolved from isovaleryl isomer. Without isomer-specific calibration, labs risk false-positive newborn screening and misassigned metabolic signatures. ≥98% purity solid with defined chloride stoichiometry enables quantitative solution preparation—unlike zwitterionic free-base forms. Essential for LC-MS/MS isomer resolution, radiation biodosimetry (selective 24-hr post-irradiation recovery), schizophrenia MetS biomarker quantification, and as a stoichiometrically precise BBB-penetrant prodrug intermediate.

Molecular Formula C12H24ClNO4
Molecular Weight 281.77 g/mol
Cat. No. B10796963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValeryl-L-carnitineChloride
Molecular FormulaC12H24ClNO4
Molecular Weight281.77 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1
InChIKeyREFPVMRTHIMPLJ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valeryl-L-carnitine Chloride (CAS 162040-64-4): Product Class, Physicochemical Identity, and Procurement Context


Valeryl-L-carnitine chloride (CAS 162040-64-4; MF C₁₂H₂₄ClNO₄; MW 281.78 g/mol) is the hydrochloride salt of a short-chain acylcarnitine, specifically the valeric acid (pentanoic acid) ester of L-carnitine . Also designated as C5:0-carnitine or pentanoyl-L-carnitine, it belongs to the most abundant group of carnitine derivatives in mammalian tissues, comprising over 50% of all quantified acylcarnitines in biofluids [1]. This compound is supplied as a ≥98% purity solid (chloride salt form) by specialty vendors such as Cayman Chemical (Item No. 26563), and as an analytical reference standard at ≥95.0% (HPLC) by Sigma-Aldrich for quantitative chromatography applications . Its five‑carbon straight‑chain acyl moiety distinguishes it from the structurally isomeric isovaleryl-L-carnitine (branched C5; CAS 139144-12-0) and from the C2–C4 short‑chain acylcarnitines commonly used in metabolic research [2].

Why Valeryl-L-carnitine Chloride Cannot Be Substituted by Isovaleryl-L-carnitine or Other Short-Chain Acylcarnitines in Analytical and Biomarker Workflows


The C5 acylcarnitine pool comprises multiple isobaric species—valeryl-L-carnitine (C5:0, straight-chain), isovaleryl-L-carnitine (iso-C5, branched), 2-methylbutyryl-L-carnitine, tiglyl-carnitine (C5:1), and pivaloyl-carnitine—that share identical precursor and product ion masses in standard flow-injection tandem mass spectrometry (FIA-MS/MS) [1]. Without chromatographic separation, these isomers cannot be distinguished, leading to potential false-positive newborn screening results for isovaleric acidemia and misassignment of metabolic signatures in biomarker studies [2]. Valeryl-L-carnitine exhibits a distinct clinical association pattern: it is elevated in specific contexts (ionizing radiation exposure, COVID-19 severity, metabolic syndrome in schizophrenia) where isovaleryl-L-carnitine is either unchanged or differentially regulated, meaning that substitution with the more readily available isovaleryl isomer would produce analytically and biologically non-equivalent results [3][4][5]. The chloride salt form further provides defined counterion stoichiometry for quantitative preparation of stock solutions and calibration standards, a consideration absent when using zwitterionic free-base forms of uncertain hydration state.

Quantitative Differentiation of Valeryl-L-carnitine Chloride: Head-to-Head and Cross-Study Comparative Evidence vs. Structural and Functional Analogs


Chromatographic Resolution from Isovaleryl-L-carnitine: The Analytical Imperative for Isomer-Specific Quantification

Valeryl-L-carnitine (C5:0) and isovaleryl-L-carnitine (iso-C5) are isobaric C5 acylcarnitines that co-elute in standard FIA-MS/MS newborn screening but require chromatographic separation for unambiguous identification [1]. Using a qualitative LC-MS/MS method with butanolic HCl derivatization, Ivica et al. (2024) achieved baseline separation of valeryl- and isovalerylcarnitine, and confirmed that valerylcarnitine was absent from the majority of patient samples with elevated five-carbon acylcarnitines, where isovalerylcarnitine was the dominant species [1]. Independently, established clinical reference limit tables show valeryl-carnitine (C5:0) with an upper reference limit of 0.05 µM, compared to 0.16 µM for isovaleryl-carnitine (iso-C5)—a 3.2-fold lower threshold—demonstrating that these isomers have distinct normal-concentration ranges and cannot be used interchangeably as quantitative calibrators or diagnostic cut-offs [2]. Because valeryl-carnitine is not a marker of isovaleric acidemia, its misidentification due to inadequate separation can produce false-positive newborn screening results for this inborn error of metabolism [3].

Acylcarnitine isomer separation LC-MS/MS second-tier newborn screening Isobaric interference resolution

Radiation Biodosimetry: Valeryl-L-carnitine as a Serum Biomarker with 24-Hour Recovery Specificity vs. Other Acylcarnitine Species

In a targeted metabolomics study of nonhuman primates (rhesus monkeys), valeryl-L-carnitine levels increased in serum 7 days following exposure to 7 and 10 Gy ionizing radiation, alongside acetylcarnitine, propionylcarnitine, and butyrylcarnitine [1]. Critically, in a complementary human study of total body irradiation (TBI) in cancer patients, Vera et al. (2020) demonstrated that among nine urinary acylcarnitine species quantified, only acetylcarnitine (C2:0-CN) and valerylcarnitine (C5:0-CN) showed recovery to baseline at 24 hours post-irradiation; none of the other seven acyl-CN species (including propionyl-, butyryl-, hexanoyl-, octanoyl-, decanoyl-, and dodecanoyl-carnitines) exhibited recovery at that time point [2]. This selective recovery pattern establishes valeryl-carnitine's unique temporal kinetics as a radiation-responsive metabolite, distinguishable from the broader class of short-chain acylcarnitines that are also perturbed by radiation but do not recover within the 24-hour window.

Radiation biodosimetry Acylcarnitine biomarker Total body irradiation metabolomics

COVID-19 Severity Stratification: Valeryl-Carnitine as an Independent Plasma Biomarker with ROC AUC Superior to Random Classification

In a cohort of 82 RT-PCR-confirmed COVID-19 patients compared to 31 healthy controls, Fraser et al. (2021) identified valeryl-carnitine (C5) as one of the significantly altered plasma metabolites. ROC analysis for valeryl-carnitine alone yielded an AUC of 0.799 (95% CI 0.715–0.875) for discriminating COVID-19 patients from controls, while glutamate provided AUC = 0.85 (95% CI 0.764–0.92), and the combined metabolite ratio (Kyn/Trp)/(Cit/Orn) achieved an AUC of 0.95 for predicting disease severity [1]. Notably, within the same study, other short-chain acylcarnitines were not reported as independently significant discriminators, indicating that the C5 signal is not merely a class-level acylcarnitine elevation but a compound-specific metabolic perturbation linked to altered organic acid metabolism in COVID-19 [1]. The valeryl-carnitine elevation in this context is hypothesized to reflect disruptions in mitochondrial fatty acid β-oxidation associated with the host metabolic response to SARS-CoV-2 infection.

COVID-19 metabolomics Disease severity biomarker Acylcarnitine diagnostic performance

Metabolic Syndrome in Schizophrenia: Valeryl-Carnitine (C5) Elevation as a Disease-Specific Discriminator vs. Broader Acylcarnitine Profiles

Chernonosov et al. (2022) quantified 30 acylcarnitines in dried serum spots from 112 antipsychotic-treated patients with paranoid schizophrenia (39 with metabolic syndrome [MetS], 73 without MetS) and 70 healthy controls [1]. Among all acylcarnitines measured, valeryl carnitine (C5) was one of only three metabolites—alongside leucine/isoleucine and alanine—found at significantly higher levels in MetS patients compared to those without MetS [1]. In contrast, longer-chain acylcarnitines (C10, C10:1, C12, C18) were uniformly lower in both schizophrenia groups relative to healthy individuals, indicating a bidirectional dysregulation pattern in which valeryl-carnitine is uniquely elevated rather than depressed [1]. This finding positions valeryl-carnitine as a compound-specific biomarker of metabolic disturbance in schizophrenia that cannot be proxied by monitoring total C5-carnitine or other short-chain acylcarnitine concentrations.

Schizophrenia metabolic syndrome Acylcarnitine biomarker Antipsychotic metabolic effects

Proprietary Synthetic Utility: Valeryl-L-carnitine Chloride as a Key Intermediate for Geriatric Antidepressant Conjugates and Blood-Brain Barrier Nutrient Transporters

Multiple specialty chemical suppliers and patent-associated sources identify valeryl-L-carnitine chloride as a synthetic intermediate for the preparation of antidepressants targeting geriatric depression, specifically as a precursor for nutrient conjugates designed to exploit the carnitine transporter (OCTN2) for blood-brain barrier (BBB) penetration . Additionally, patent EP0637449A1 describes the coordinated use of acyl L-carnitines—including valeryl-L-carnitine—in combination with valproate for reducing seizure frequency in epileptic patients, providing intellectual property precedent for this specific acyl chain length in neurological therapeutic development [1]. This differentiates valeryl-L-carnitine chloride from other short-chain acylcarnitine chlorides (e.g., acetyl-, propionyl-, butyryl-L-carnitine), which are primarily marketed as metabolic supplements or research tools rather than as intermediates for CNS-targeted prodrug synthesis. The quantitative procurement significance is that valeryl-L-carnitine chloride from research-grade suppliers (e.g., Cayman, TargetMol, MuseChem) provides the defined chloride salt stoichiometry and ≥98% purity required for reproducible conjugate synthesis, whereas generic 'valerylcarnitine' or 'C5-carnitine' products may be supplied as zwitterions of unspecified counterion composition, introducing batch-to-batch variability in reaction stoichiometry.

Blood-brain barrier drug delivery Geriatric depression prodrug Nutrient conjugate synthesis

Validated Research and Industrial Application Scenarios for Valeryl-L-carnitine Chloride Based on Quantitative Comparative Evidence


Second-Tier LC-MS/MS Newborn Screening Assay for C5 Acylcarnitine Isobar Resolution

Clinical biochemistry laboratories implementing second-tier LC-MS/MS methods to resolve C5 acylcarnitine isomers require valeryl-L-carnitine chloride as an authentic reference standard to chromatographically distinguish valeryl-carnitine (C5:0) from isovaleryl-carnitine (iso-C5), 2-methylbutyryl-carnitine, and pivaloyl-carnitine. As demonstrated by Ivica et al. (2024), baseline separation of valeryl- and isovaleryl-carnitines is achievable with butanolic HCl derivatization and LC-MS/MS, and the 3.2-fold difference in upper reference limits (0.05 vs. 0.16 µM) necessitates compound-specific calibration [1][2]. The chloride salt form (Item No. 26563, Cayman Chemical) provides defined stoichiometry for preparation of calibrator solutions in DMF, DMSO, ethanol, or PBS .

High-Throughput Radiation Biodosimetry Panel Development

Research groups developing MS-based biodosimetry panels for ionizing radiation exposure assessment require valeryl-L-carnitine chloride to quantify the C5:0 acylcarnitine species that exhibits selective 24-hour post-irradiation recovery kinetics in humans. The observation by Vera et al. (2020) that only valerylcarnitine and acetylcarnitine among nine acyl-CN species recovered at 24 hours post-TBI establishes a unique temporal signature that cannot be captured using isovaleryl-L-carnitine or mixed C5 standards [1]. The deuterated internal standard valeryl-L-carnitine-d3 (chloride) is commercially available for GC-MS or LC-MS quantification workflows [2].

Clinical Metabolomics of Psychiatric Metabolic Syndrome: Targeted C5 Acylcarnitine Quantification

Investigators studying metabolic comorbidities in antipsychotic-treated schizophrenia populations need valeryl-L-carnitine chloride as a quantitative standard because valeryl carnitine (C5) is specifically elevated in MetS patients while medium- and long-chain acylcarnitines are depressed, as shown by Chernonosov et al. (2022) in a cohort of 112 patients [1]. Using a non-isomer-resolved C5-carnitine standard would conflate valeryl-carnitine with isovaleryl-carnitine signals, potentially obscuring the MetS-specific elevation pattern that distinguishes this compound from all other acylcarnitines in the panel.

Medicinal Chemistry Synthesis of CNS-Targeted Prodrugs via Carnitine Transporter (OCTN2) Conjugation

Medicinal chemistry teams synthesizing BBB-penetrant prodrugs through carnitine transporter conjugation require valeryl-L-carnitine chloride as a stoichiometrically defined synthetic intermediate. Supplier documentation identifies this compound as a precursor for geriatric depression antidepressants exploiting nutrient transporter mechanisms for CNS delivery [1]. Patent EP0637449A1 further establishes precedent for the valeryl chain length in neurological therapeutic combinations with valproate [2]. The chloride salt form (MF C₁₂H₂₄ClNO₄, MW 281.78) provides the precise counterion stoichiometry needed for reproducible acylation chemistry, distinguishing it from zwitterionic valerylcarnitine (free base, MF C₁₂H₂₃NO₄, MW 245.32) that lacks defined counterion composition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valeryl-L-carnitineChloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.